molecular formula C8H9ClO B106637 4-(Chloromethyl)benzyl alcohol CAS No. 16473-35-1

4-(Chloromethyl)benzyl alcohol

Cat. No.: B106637
CAS No.: 16473-35-1
M. Wt: 156.61 g/mol
InChI Key: OGALXJIOJZXBBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Chloromethyl)benzyl alcohol, also known as 4-CMBA, is an important synthetic intermediate used in the production of a variety of pharmaceuticals, agrochemicals, and other specialty chemicals. It is a colorless, odorless, and highly volatile liquid with a boiling point of 116 °C. 4-CMBA has been used in the synthesis of a number of compounds such as 4-chloro-2-methylphenol, 4-chloro-2-methylbenzoic acid, and 4-chloro-2-methylbenzyl alcohol. It is also used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other specialty chemicals.

Scientific Research Applications

Synthesis and Catalysis

4-Vinyl benzyl alcohol, synthesized from 4-chloromethyl styrene, involves phase transfer catalysis. This process is influenced by factors like catalyst type, reaction temperature, and hydrolytic reagent, impacting the yield and character of the product (Xu Yong-ji, 2007).

Photocatalysis

Photocatalytic oxidation of derivatives like 4-chlorobenzyl alcohol into aldehydes using TiO2 under O2 atmosphere and visible light has been studied. This reaction showcases the potential of 4-(Chloromethyl)benzyl alcohol derivatives in photocatalytic applications (S. Higashimoto et al., 2009).

Surface and Solubility Properties

The interaction between titanium tetrachloride and benzyl alcohol in the presence of ligands leads to in-situ functionalization of titania nanoparticles. This method tailors surface and solubility properties of nanoparticles, highlighting the role of benzyl alcohol derivatives in nanotechnology (M. Niederberger et al., 2004).

Chemical Reactions

In organic chemistry, this compound derivatives are used in various reactions, like the methanesulfonylation of benzimidazolemethanol and α(2-benzimidazolyl)benzyl alcohol, illustrating their versatility in synthesizing diverse compounds (A. J. Charlson, 1973).

Renewable Chemical Production

Exploration of renewable production of benzyl alcohol from glucose using engineered Escherichia coli demonstrates the potential of this compound derivatives in sustainable chemical production (S. Pugh et al., 2015).

Analytical Chemistry

The study of benzyl alcohol absorption kinetics and its identification in human serum and postmortem blood reveal the application of this compound derivatives in analytical and forensic chemistry (B. Ballard & E. Menczel, 1967; A. Dasgupta & G. Steinagel, 1997).

Safety and Hazards

4-(Chloromethyl)benzyl alcohol is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

[4-(chloromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c9-5-7-1-3-8(6-10)4-2-7/h1-4,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGALXJIOJZXBBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80408409
Record name 4-(Chloromethyl)benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16473-35-1
Record name 4-(Chloromethyl)benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloromethyl benzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-Chloromethylbenzoic acid (20 mmol) was dissolved in 20 ml THF, then 30 ml borane/THF were added. The mixture was stirred for 16 hrs at room temperature, and then quenched with excess methanol. Evaporation yielded about 2.5 g 4-chloromethylbenzyl alcohol 36.
Quantity
20 mmol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

1,4-benzenedimethanol (13.8 g, 0.10 mole) was dispersed in chloroform (100 mL) in a 500 mL three-neck round bottom flask equipped with a magnetic stirring bar, an addition funnel, a nitrogen inlet and a gas scrubber. The mixture was cooled to 0° C. in an ice bath. Thionyl chloride (13.1 g, 0.11 mole) dissolved in chloroform (10 mL) was added dropwise over ten minutes with rapid stirring to the cooled mixture. As the addition proceeded, the mixture largely cleared. During the addition step, and for one hour thereafter, the reaction flask was swept with nitrogen which was then passed through the scrubber before venting to the atmosphere. The nitrogen was turned off and the scrubber disconnected. The mixture was allowed to come to room temperature and stirring was continued for 20 hours. Sufficient sodium bicarbonate was added to neutralize any residual hydrogen chloride. The mixture was filtered through a coarse glass frit and the solvent removed under reduced pressure at 35° C. A sample of the residue was chromatographed on silica gel (200 g) with an ethyl acetate:hexane (2:3) solvent. p-Hydroxymethyl- benzyl chloride was obtained in 75% yield (11.64 g). The product had a melting point of 58°-60° C. NMR spectral data were as follows: 1H NMR (CDCl3, 300 MHz): δ 7.3 (m, 4H), 4.70 (s, 2H), 4.59 (s, 2H), 1.67 (s, 1H); 13C NMR (CDCl3, 75 MHz, ppm) 141.372, 135.995, 128.876, 127.366, 64.927, 46.121.
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
13.1 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Chloromethyl)benzyl alcohol
Reactant of Route 2
4-(Chloromethyl)benzyl alcohol
Reactant of Route 3
4-(Chloromethyl)benzyl alcohol
Reactant of Route 4
4-(Chloromethyl)benzyl alcohol
Reactant of Route 5
4-(Chloromethyl)benzyl alcohol
Reactant of Route 6
4-(Chloromethyl)benzyl alcohol
Customer
Q & A

Q1: What role does 4-(chloromethyl)benzyl alcohol play in synthesizing macromolecules?

A1: this compound acts as an initiator for Atom Transfer Radical Polymerization (ATRP) [, ]. The chlorine atom in the chloromethyl group participates in the reversible activation/deactivation cycle characteristic of ATRP, enabling controlled polymerization of monomers like styrene. This allows for the synthesis of well-defined polymers with targeted molecular weights and narrow molecular weight distributions. In the provided research, this compound was utilized to generate linear polystyrene supports for the subsequent synthesis of aliphatic ester dendrimers [] and hydroxylated polybenzimidazole [].

Q2: How does the structure of this compound contribute to its functionality in material synthesis?

A2: The structure of this compound offers a unique combination of functionalities. The chloromethyl group facilitates ATRP, leading to controlled polymer chain growth [, ]. Simultaneously, the benzyl alcohol moiety allows for further chemical modification. For instance, the hydroxyl group can undergo esterification reactions [] or react with diisocyanate cross-linking agents [], enabling the construction of complex architectures like dendritic hybrids and cross-linked polymer membranes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.